(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole
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Overview
Description
(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole is a complex organic compound characterized by its unique cyclopropane and cyclopentane fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor under specific conditions that promote the formation of the cyclopropane and cyclopentane rings. The reaction conditions often include the use of strong bases or acids, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), electrophiles (alkyl halides).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (3BS,4AR)-3,4,4-Trimethyl-1-[(4-methylphenyl)sulfonyl]-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole
- Ethyl 2-((3BS,4AR)-3-(trifluoromethyl)-4,4A-dihydrospiro)
- (3AR,3BS,4S,4AS,5AS)-2-oxooctahydrocyclopropa[3,4]cyclopenta[1,2-B]furan-4-carbaldehyde
Uniqueness
(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole is unique due to its specific ring structure and the presence of multiple methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(2S,4R)-3,3,9-trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene |
InChI |
InChI=1S/C11H15N/c1-6-5-12-8-4-7-10(9(6)8)11(7,2)3/h5,7,10,12H,4H2,1-3H3/t7-,10-/m1/s1 |
InChI Key |
CJDBNAPQUNCFMI-GMSGAONNSA-N |
Isomeric SMILES |
CC1=CNC2=C1[C@H]3[C@@H](C2)C3(C)C |
Canonical SMILES |
CC1=CNC2=C1C3C(C2)C3(C)C |
Origin of Product |
United States |
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